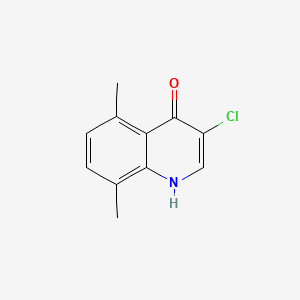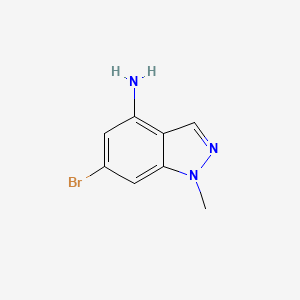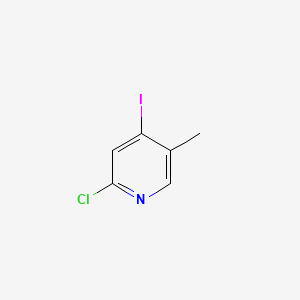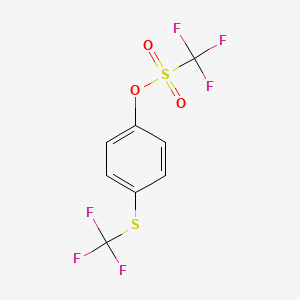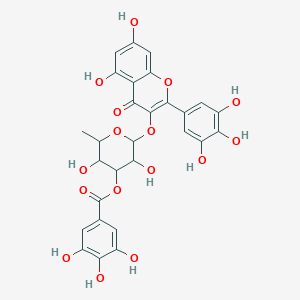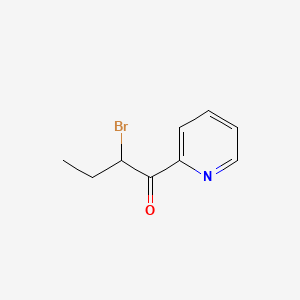
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the halogenation of 8-methylquinoline followed by hydroxylation. The reaction typically proceeds as follows:
Halogenation: 8-Methylquinoline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 6 and 3 positions, respectively.
Hydroxylation: The halogenated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide or hydrogen peroxide, to introduce the hydroxyl group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives, while reduction reactions can convert the compound to its corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound serves as a model compound for studying halogenated quinoline derivatives and their reactivity.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloro-8-methylquinoline: Similar structure but lacks the hydroxyl group at the 4 position.
8-Chloro-4-hydroxy-6-methylquinoline: Similar structure but lacks the bromine atom at the 6 position.
4-Hydroxy-6-methylquinoline: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and industrial research.
Propiedades
Número CAS |
1204810-04-7 |
|---|---|
Fórmula molecular |
C10H7BrClNO |
Peso molecular |
272.526 |
Nombre IUPAC |
6-bromo-3-chloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) |
Clave InChI |
DBFPNQOVBBFHPQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=O)C(=CN2)Cl |
Sinónimos |
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


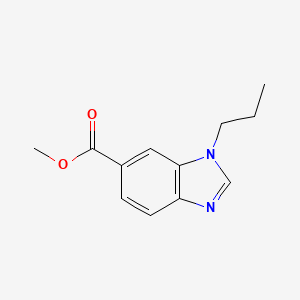
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
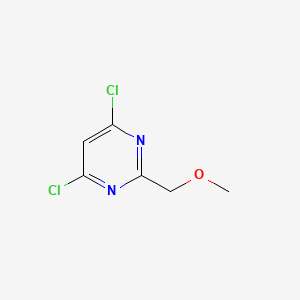

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)
